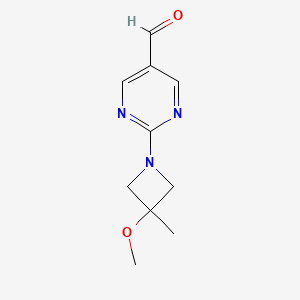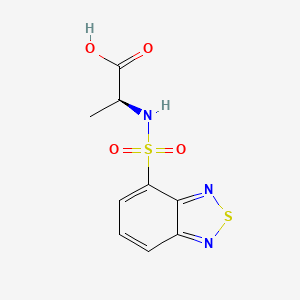
3-((1H-Imidazol-4-yl)methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1H-Imidazol-4-yl)methyl)morpholine is a chemical compound that features both an imidazole ring and a morpholine ring. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the morpholine ring is a six-membered heterocycle containing one nitrogen and one oxygen atom. This compound is of interest due to its unique structure, which combines the properties of both imidazole and morpholine, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-4-yl)methyl)morpholine typically involves the reaction of imidazole derivatives with morpholine under specific conditions. One common method is the alkylation of imidazole with a morpholine derivative. This reaction can be catalyzed by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1H-Imidazol-4-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, which can affect the imidazole ring or the morpholine ring.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or peracids in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated imidazole derivatives can react with nucleophiles like amines or thiols in solvents such as ethanol or acetonitrile.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole or morpholine derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-((1H-Imidazol-4-yl)methyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-((1H-Imidazol-4-yl)methyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing enzyme function or acting as a competitive inhibitor. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler structure with only the imidazole ring, lacking the morpholine ring.
Morpholine: Contains only the morpholine ring, without the imidazole ring.
Histamine: Contains an imidazole ring and is structurally similar but lacks the morpholine ring.
Uniqueness
3-((1H-Imidazol-4-yl)methyl)morpholine is unique due to the combination of the imidazole and morpholine rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to compounds containing only one of these rings.
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
3-(1H-imidazol-5-ylmethyl)morpholine |
InChI |
InChI=1S/C8H13N3O/c1-2-12-5-8(10-1)3-7-4-9-6-11-7/h4,6,8,10H,1-3,5H2,(H,9,11) |
InChI-Schlüssel |
MXDMZERQDSRAPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)CC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


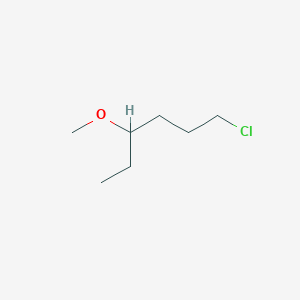

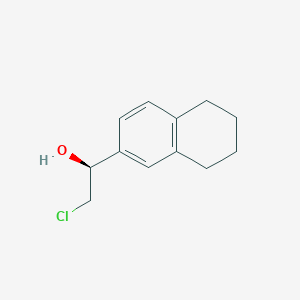

![5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162528.png)
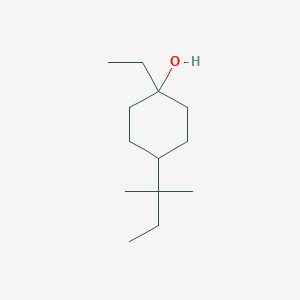
![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)

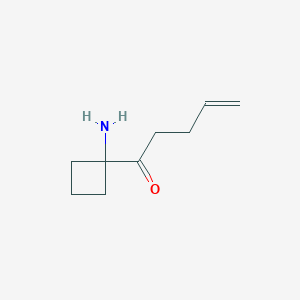
![1-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B13162560.png)
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
